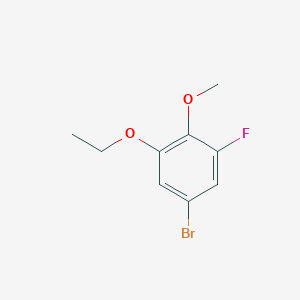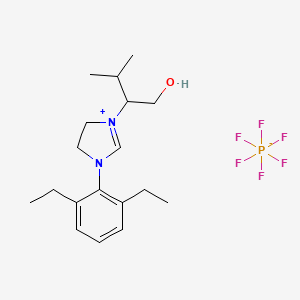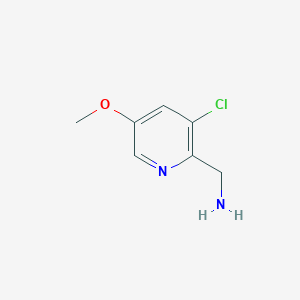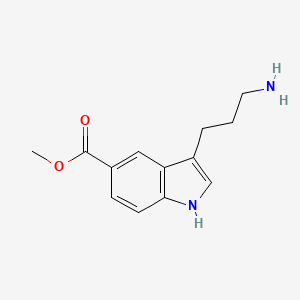
N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (2R,5R)-5-methylmorpholine-2-carboxylic acid.
Protection: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid in high purity.
Industrial Production Methods: Industrial production of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the synthesized derivatives.
Comparación Con Compuestos Similares
- (2R,5R)-5-methylmorpholine-2-carboxylic acid
- (2R,5R)-4-Boc-5-ethylmorpholine-2-carboxylic acid
- (2R,5R)-4-Boc-5-phenylmorpholine-2-carboxylic acid
Comparison: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is unique due to the presence of the Boc-protecting group, which provides stability and selectivity in synthetic reactions. Compared to its analogs, this compound offers enhanced reactivity and versatility in the synthesis of complex molecules. The methyl group at the 5-position also contributes to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
Clave InChI |
MTVXSGMUDRWQHZ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)

![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)




![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)

